molecular formula C17H21N3OS B2439409 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1286729-06-3

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B2439409
CAS No.: 1286729-06-3
M. Wt: 315.44
InChI Key: KYOJJUUHDYZEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is not fully established, its core structure shares a close relationship with compounds investigated for their potential as glutamine antagonists . Compounds featuring the 4-amino-3-arylisothiazole-5-carbonyl scaffold linked to a piperidine ring have been explored in patent literature for their antineoplastic properties, indicating this class's relevance in the development of novel oncology therapeutics . The structure combines a (p-tolyl)-substituted isothiazole core, which can serve as a privileged scaffold in drug design, with a 3-methylpiperidine moiety that may influence the compound's pharmacokinetic profile and target engagement. This molecular architecture makes it a valuable chemical probe for researchers studying enzyme inhibition, particularly within kinase targets , and for screening in various biochemical assays. The product is provided for research purposes to aid in hit identification and lead optimization studies. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-5-7-13(8-6-11)15-14(18)16(22-19-15)17(21)20-9-3-4-12(2)10-20/h5-8,12H,3-4,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOJJUUHDYZEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone: shares structural similarities with other isothiazole derivatives and piperidine-containing compounds.

    Isothiazole Derivatives:

    Piperidine Derivatives: Compounds containing a piperidine ring, such as 3-methylpiperidine, share similar pharmacological properties and synthetic routes.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N4_{4}OS
  • Molecular Weight : 252.35 g/mol
  • IUPAC Name : this compound

This structure includes an isothiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inflammation is a critical factor in various diseases, including cancer. Compounds with isothiazole structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests that this compound could be explored for its ability to modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isothiazole ring may interact with various enzymes involved in cellular signaling pathways, leading to altered cell function.
  • Receptor Modulation : The presence of the p-tolyl group could enhance binding affinity to specific receptors, influencing downstream signaling pathways.
  • Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have investigated related compounds with promising results:

StudyCompoundTargetFindings
Isothiazole derivativeBreast cancer cellsInduced apoptosis via caspase activation
Isothiazole derivativeInflammatory modelsReduced levels of TNF-alpha and IL-6

These findings suggest that this compound may exhibit similar therapeutic effects.

Q & A

Q. Q. How can researchers address discrepancies between in silico predictions and empirical data in target engagement studies?

  • Methodological Answer :
  • Validate Docking Poses : Compare predicted binding modes with X-ray crystallography or Cryo-EM structures.
  • Adjust Scoring Functions : Incorporate entropy and solvation effects to improve accuracy.
    Case studies on pyrazole derivatives demonstrate the need for iterative refinement of computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.